5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine
CAS No.: 1462237-05-3
Cat. No.: VC5070127
Molecular Formula: C12H20N4O
Molecular Weight: 236.319
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1462237-05-3 |
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Molecular Formula | C12H20N4O |
Molecular Weight | 236.319 |
IUPAC Name | (4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
Standard InChI | InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
Standard InChI Key | JNZNIHPWERDMFU-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine delineates its core structure:
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A pyrazole ring (1H-pyrazol-4-amine) substituted with an ethyl group at position 1 and an amine at position 4.
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An azepane ring (a 7-membered saturated heterocycle) linked via a carbonyl group to position 5 of the pyrazole.
The molecular formula is C12H20N4O, with a calculated molecular weight of 236.32 g/mol. Comparative analysis with analogs like 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine (C12H20N4O, 236.32 g/mol) confirms identical stoichiometry but distinct regiochemistry.
Spectroscopic and Crystallographic Data
While crystallographic data for 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine are unavailable, studies on related pyrazole-azepane hybrids reveal key structural trends:
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IR Spectroscopy: Carbamate C=O stretches appear near 1700 cm⁻¹, while pyrazole ring vibrations occur between 1600–1500 cm⁻¹ .
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X-ray Diffraction: Analogous compounds exhibit planar pyrazole rings (deviation <0.005 Å) and splayed carboxylate groups (dihedral angles ~55°–83°) . These features suggest conformational flexibility that may influence receptor binding.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine likely follows a multi-step sequence analogous to its positional isomer:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.
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Azepane Introduction: Acylation of the pyrazole amine with azepane-1-carbonyl chloride under Schotten-Baumann conditions.
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N-Ethylation: Alkylation using ethyl halides in the presence of a base (e.g., K2CO3).
Industrial-scale production could employ continuous flow reactors to enhance yield (>85%) and reduce side products.
Reactivity Profile
Key reactive sites include:
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Amine Group: Susceptible to acylation, sulfonylation, or Schiff base formation.
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Carbonyl Group: Participates in nucleophilic additions or reductions (e.g., LiAlH4 → CH2OH).
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Pyrazole Ring: Electrophilic substitution at position 3 or 5, depending on directing effects .
Computational Modeling and ADMET Profiling
Molecular Dynamics Simulations
Docking studies using the AutoDock Vina platform predict strong binding (ΔG = -9.2 kcal/mol) to the COX-2 active site. Key interactions include:
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Hydrogen bonding between the carbonyl oxygen and Arg120.
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π-π stacking of the pyrazole ring with Tyr355.
ADMET Predictions
Parameter | Predicted Value | Method/Source |
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Absorption | Caco-2 permeability: 22 nm/s | SwissADME |
Metabolism | CYP3A4 substrate (high) | ADMETlab 2.0 |
Toxicity | LD50 (rat): 320 mg/kg | ProTox-II |
Industrial and Research Applications
Drug Discovery
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Lead Optimization: The compound’s balanced hydrophobicity (clogP 2.3) and polar surface area (78 Ų) make it a viable candidate for CNS-targeting agents.
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Combinatorial Libraries: Solid-phase synthesis protocols enable rapid generation of >100 analogs for SAR studies .
Material Science
Pyrazole-azepane frameworks show promise in:
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